molecular formula C22H24N2O2S B2632601 (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705436-58-3

(6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2632601
CAS No.: 1705436-58-3
M. Wt: 380.51
InChI Key: BRHCKNGXPHUAAN-UHFFFAOYSA-N
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Description

The compound (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring an indole core, a thiazepane ring, and a methanone group. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The inclusion of a thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, adds to the compound’s potential pharmacological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol under mild conditions using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common on the indole ring, especially at the 3-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters. The thiazepane ring adds potential for interaction with various biological targets, enhancing its utility in drug discovery.

Medicine

In medicine, compounds with indole and thiazepane structures have shown promise in treating diseases such as cancer, due to their ability to interfere with cell proliferation pathways. The methanone group can also enhance binding affinity to certain enzymes or receptors.

Industry

Industrially, such compounds can be used in the development of new materials with specific electronic or optical properties. Their complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, while the thiazepane ring can enhance binding through additional interactions. The methanone group can participate in hydrogen bonding or covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Thiazepane derivatives: Used in various pharmacological applications.

    Methanone-containing compounds: Common in many pharmaceuticals for their ability to enhance binding affinity.

Uniqueness

The uniqueness of (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone lies in its combined structural features, which allow for a broad range of chemical reactivity and biological activity. The presence of both an indole and a thiazepane ring in a single molecule is relatively rare, providing a unique scaffold for drug development and other applications.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-15-5-3-4-6-18(15)21-9-10-24(11-12-27-21)22(25)20-13-16-7-8-17(26-2)14-19(16)23-20/h3-8,13-14,21,23H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHCKNGXPHUAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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